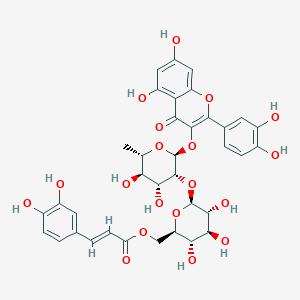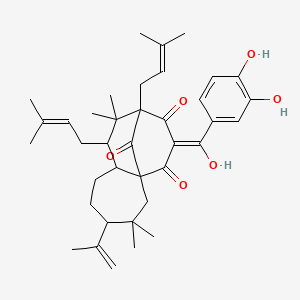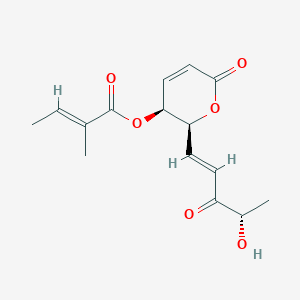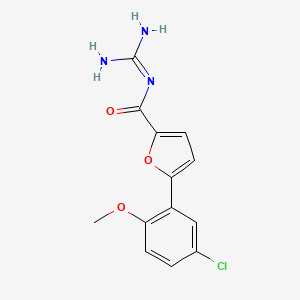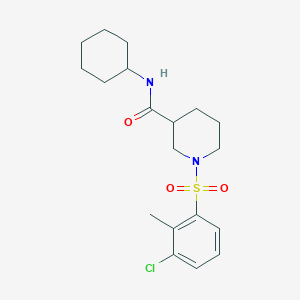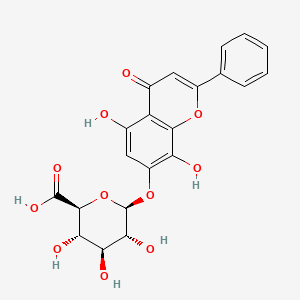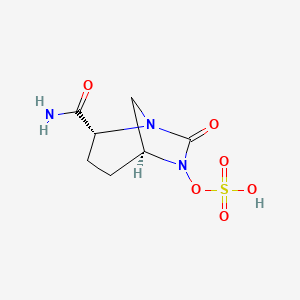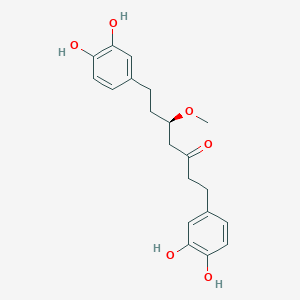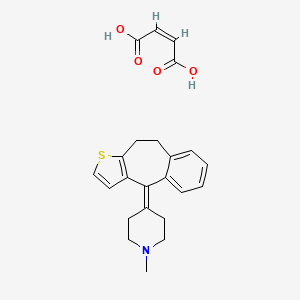
(R)-phenyllactoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-phenyllactoyl-CoA is an acyl-CoA having (R)-phenyllactoyl as the S-acyl group. It derives from a coenzyme A. It is a conjugate acid of a this compound(4-).
Applications De Recherche Scientifique
Enzymatic Properties and Role in Anaerobic Degradation
- Benzoate-Coenzyme A Ligase in Anaerobic Degradation : A study on Rhodopseudomonas palustris revealed an enzyme that catalyzes the formation of acyl-CoA from carboxylate and free reduced CoA, with specificity for benzoate, indicating a role in the anaerobic degradation of benzoate (Geissler, Harwood, & Gibson, 1988).
Applications in Polyhydroxyalkanoate Synthesis
- Synthesis of Polyhydroxyalkanoates (PHAs) : Enoyl-CoA hydratases from Pseudomonas aeruginosa, including PhaJ, are used in PHA synthesis from fatty acids or plant oils in recombinant bacteria. These enzymes supply monomer units for PHA synthesis from the fatty acid β-oxidation cycle (Tsuge, Taguchi, Seiichi, & Doi, 2003).
Engineering for Synthetic Pathways
- Engineering E. coli for α,β-Unsaturated Carboxylic Acids Synthesis : E. coli was engineered to reverse the β-oxidation (r-BOX) cycle, increasing the availability of acyl-CoAs and enoyl-CoAs for α,β-unstaurated carboxylic acid production. This demonstrates the potential for synthetic pathways leveraging CoA intermediates (Kim, Cheong, & Gonzalez, 2016).
Metabolic Pathway Studies
- Dehydration of Phenyllactate to Cinnamate : The study of the heterotrimeric phenyllactate dehydratase from Clostridium sporogenes provides insights into the dehydration of (R)-phenyllactate to cinnamate, emphasizing the role of CoA-transferases in this process (Dickert, Pierik, & Buckel, 2002).
Propriétés
Formule moléculaire |
C30H44N7O18P3S |
|---|---|
Poids moléculaire |
915.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxy-3-phenylpropanethioate |
InChI |
InChI=1S/C30H44N7O18P3S/c1-30(2,24(41)27(42)33-9-8-20(39)32-10-11-59-29(43)18(38)12-17-6-4-3-5-7-17)14-52-58(49,50)55-57(47,48)51-13-19-23(54-56(44,45)46)22(40)28(53-19)37-16-36-21-25(31)34-15-35-26(21)37/h3-7,15-16,18-19,22-24,28,38,40-41H,8-14H2,1-2H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t18-,19-,22-,23-,24+,28-/m1/s1 |
Clé InChI |
FKMUDVUPQINOSF-NHZRKUKBSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](CC4=CC=CC=C4)O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


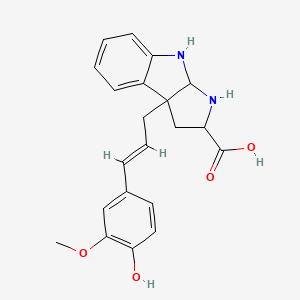
![digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside]](/img/structure/B1249351.png)

